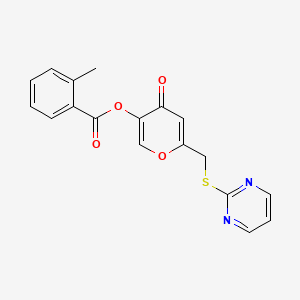

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methylbenzoate

Description

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c1-12-5-2-3-6-14(12)17(22)24-16-10-23-13(9-15(16)21)11-25-18-19-7-4-8-20-18/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVTCWJLDYUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound that has garnered attention in various fields including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a benzoate group. Its potential biological activities make it a candidate for further research, particularly in the context of enzyme inhibition and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 385.35 g/mol. The compound exhibits various functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor , particularly affecting pathways involved in cellular growth and apoptosis. The binding affinity to target enzymes can lead to significant alterations in cellular signaling processes, which are crucial for maintaining homeostasis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl derivatives:

- Antagonistic Activity : Research has identified derivatives like ML221 as potent antagonists of the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis. ML221 demonstrated over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating its potential for cardiovascular therapeutic applications .

- Anticancer Potential : Preliminary investigations suggest that compounds within this class may exhibit anticancer properties by inhibiting specific cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : There is emerging evidence that these compounds may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

Case Study 1: Apelin Receptor Antagonism

A study conducted on ML221 revealed its efficacy as an antagonist at the apelin receptor, which is implicated in various physiological processes including blood pressure regulation and energy metabolism. The compound was derived from high-throughput screening and exhibited selective binding properties that could be leveraged for drug development targeting cardiovascular diseases .

Case Study 2: Enzyme Inhibition

In vitro assays have demonstrated that 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives can inhibit specific enzymes involved in metabolic pathways. These findings suggest a mechanism where the compound binds to the active site of enzymes, preventing substrate access and subsequent catalytic activity .

Research Findings Summary Table

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : ML221 antagonizes APJ by inhibiting cAMP production (IC50 = 0.70 μM) and β-arrestin recruitment (IC50 = 1.75 μM) in response to apelin-13 .

- Selectivity: >37-fold selective over the angiotensin II type 1 (AT1) receptor and minimal off-target activity against 29 other GPCRs, except κ-opioid and benzodiazepinone receptors (<50% inhibition at 10 μM) .

- ADMET Profile : Poor aqueous solubility at physiological pH (14-fold lower than required for potency), moderate PAMPA permeability, and rapid hepatic metabolism in human and mouse liver preparations .

Comparison with Similar Compounds

Structural Analogues of ML221

ML221 belongs to a series of kojic acid derivatives modified at the 3- and 6-positions. Key structure-activity relationship (SAR) findings are summarized below:

Table 1: Comparison of ML221 with Benzoate Ester Analogues

Key Observations :

Electron-Withdrawing Groups Enhance Potency : The 4-nitro group on the benzoate ester is critical for APJ antagonism, likely due to enhanced electron withdrawal stabilizing the ester bond and improving target engagement .

Steric Hindrance Reduces Activity : Substituents at the 2-position (e.g., 2-methyl) abolish activity, suggesting steric clashes in the APJ binding pocket .

Ester Bond Sensitivity : Replacement of the ester with amides, sulfonates, or alkyl chains resulted in complete loss of activity, highlighting the necessity of the ester linkage for receptor interaction .

Table 2: Modifications to the Pyrimidine-2-Thiomethyl Group (Position 6)

Key Observations :

Comparison with Non-Kojic Acid Scaffolds

Other APJ antagonists with distinct chemotypes have been reported:

Table 3: ML221 vs. Oxadiazole-Thione Derivatives

| Compound | Core Structure | IC50 (APJ) | Selectivity | Solubility |

|---|---|---|---|---|

| ML221 | Kojic acid | 0.70 μM | >37-fold | Low |

| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Oxadiazole-thione | 2.5–5.0 μM | Not reported | Moderate |

Key Observations :

- Kojic acid derivatives (e.g., ML221) exhibit superior potency compared to oxadiazole-thione scaffolds, likely due to better complementarity with the APJ binding pocket .

Research Implications and Limitations

ML221 as a Tool Compound : Despite its pharmacokinetic limitations, ML221 remains a valuable in vitro probe for studying APJ signaling in cardiovascular and metabolic diseases .

Optimization Opportunities : Future studies should focus on replacing the metabolically labile ester bond with bioisosteres (e.g., ketones or heterocycles) and improving solubility via prodrug strategies .

Q & A

What synthetic methodologies are critical for preparing ML221, and what challenges arise during its synthesis?

ML221 is synthesized via a three-step process:

Chlorination : Kojic acid reacts with thionyl chloride to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

Alkylation : Pyrimidine-2-thiol is alkylated with the chlorinated intermediate in methanol/acetonitrile.

Esterification : The product is reacted with 4-nitrobenzoyl chloride in acetonitrile using cesium carbonate as a base.

Key challenges :

- Maintaining reaction stoichiometry to avoid side products (e.g., over-alkylation).

- Purification difficulties due to poor solubility of intermediates in common solvents.

- Stability of the thioether linkage under acidic/basic conditions .

How does the structure-activity relationship (SAR) guide optimization of APJ antagonism in ML221 derivatives?

SAR studies reveal:

- Benzoate substituents : A para-nitro group on the benzoate ring maximizes APJ antagonism (IC₅₀ = 0.70 μM in cAMP assays). Meta or ortho substitutions reduce potency by >10-fold.

- Pyrimidine-thioether : The pyrimidin-2-ylthio group is essential; replacing it with aliphatic thiols abolishes activity.

- Ester linkage : Replacing the ester with amides, sulfonates, or ethers reduces activity, suggesting the ester’s electronic and steric properties are critical .

How do discrepancies in ML221’s IC₅₀ values between cAMP and β-arrestin assays inform assay design?

ML221 shows IC₅₀ = 0.70 μM in cAMP inhibition assays vs. 1.75 μM in β-arrestin recruitment assays.

Methodological considerations :

- Receptor coupling bias : APJ may signal preferentially via Gαi (cAMP) over β-arrestin pathways, leading to divergent potency.

- Assay sensitivity : β-arrestin assays often require higher ligand concentrations due to signal amplification differences.

- Recommendation : Use orthogonal assays (e.g., calcium flux, ERK phosphorylation) to validate functional antagonism .

What strategies validate ML221’s selectivity over related GPCRs like AT1 and opioid receptors?

- Broad GPCR panel screening : ML221 exhibits >37-fold selectivity for APJ over AT1 and negligible binding to 29 other GPCRs, except κ-opioid (50% inhibition at 10 μM) and benzodiazepine receptors (70% inhibition).

- Counter-screening : Use β-galactosidase-based assays to rule out nonspecific cytotoxicity or off-target effects.

- Functional selectivity tests : Confirm lack of activity in angiotensin II- or opioid agonist-driven pathways .

How can researchers resolve contradictions in ML221’s metabolic stability data across species?

- In vitro metabolism : ML221 shows rapid degradation in human and mouse liver microsomes (t₁/₂ < 30 min) but moderate stability in rat models.

- Mitigation strategies :

What pharmacokinetic limitations hinder ML221’s transition to in vivo studies, and how are they addressed?

- Poor solubility : Aqueous solubility at pH 7.4 is 14 μM, limiting bioavailability.

- Approaches :

- Prodrug formulations (e.g., phosphate esters) to enhance solubility.

- Nanoparticle encapsulation to improve plasma stability.

- Plasma protein binding : High binding (>95%) reduces free drug concentration; use ultrafiltration or equilibrium dialysis to quantify unbound fractions .

How does ML221’s functional antagonism differ mechanistically from orthosteric APJ inhibitors?

- ML221 does not compete with apelin-13 for binding, suggesting allosteric modulation or biased antagonism .

- Evidence :

What in vitro models are appropriate for evaluating ML221’s efficacy in cardiovascular disease research?

- Primary cardiomyocytes : Assess ML221’s ability to block apelin-induced hypertrophy via qPCR (e.g., ANP/BNP expression).

- Aortic ring assays : Measure vasodilation responses to apelin-13 pre- and post-ML221 treatment.

- Endothelial cell models : Evaluate NO production (via Griess assay) to study APJ-mediated vascular tone regulation .

How can researchers reconcile conflicting data on ML221’s role in metabolic vs. cardiovascular pathways?

- Tissue-specific profiling : Use siRNA knockdown in adipocytes vs. cardiomyocytes to isolate APJ signaling pathways.

- Dose-response studies : Titrate ML221 concentrations to distinguish homeostatic (low-dose) vs. pathological (high-dose) effects.

- Transcriptomic analysis : RNA-seq of treated tissues identifies pathway-specific gene regulation .

What structural modifications improve ML221’s potency while retaining selectivity?

- Benzoate optimization : Replace nitro with bioisosteres (e.g., cyano or trifluoromethyl) to enhance metabolic stability.

- Pyranone ring substitutions : Introduce electron-withdrawing groups (e.g., fluorine) to improve binding affinity.

- Hybrid analogs : Conjugate ML221 with apelin-13 mimetics to create bivalent ligands with dual antagonism/biased signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.